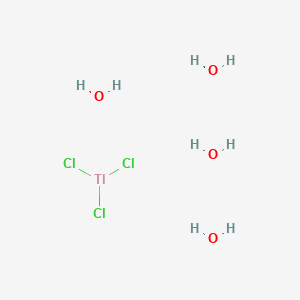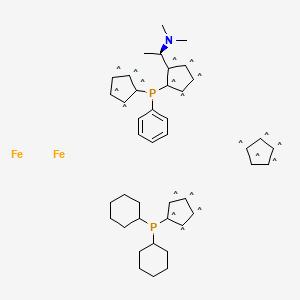
Fmoc-Phe-OH-13C9,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Phe-OH-13C9,15N, also known as N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-13C9,15N, is a labeled amino acid derivative. It is a compound where the phenylalanine amino acid is labeled with carbon-13 and nitrogen-15 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-OH-13C9,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the phenylalanine molecule. The process begins with the synthesis of labeled phenylalanine, followed by the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-OH-13C9,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of phenylalanine, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Fmoc-Phe-OH-13C9,15N has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a tracer in various chemical reactions.
Biology: Employed in studies involving protein structure and function, as well as metabolic labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes .
Mechanism of Action
The mechanism of action of Fmoc-Phe-OH-13C9,15N involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Lys(Boc)-OH-13C6,15N2
- Fmoc-Leu-OH-13C6,15N
- Fmoc-Ile-OH-13C6,15N
- Fmoc-Val-OH-13C5,15N
- Fmoc-Arg(Pbf)-OH-13C6,15N4
- Fmoc-Gly-OH-15N
- Fmoc-Pro-OH-13C5,15N
Uniqueness
Fmoc-Phe-OH-13C9,15N is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes, which makes it particularly useful for detailed studies involving nuclear magnetic resonance (NMR) and mass spectrometry. Its structure and labeling provide distinct advantages in tracking and analyzing biochemical processes .
Properties
Molecular Formula |
C24H21NO4 |
|---|---|
Molecular Weight |
397.35 g/mol |
IUPAC Name |
(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |
InChI Key |
SJVFAHZPLIXNDH-XAMSWMGVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





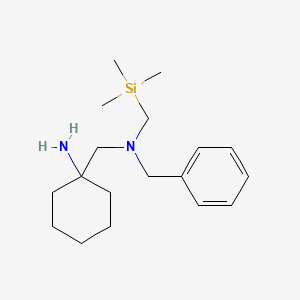

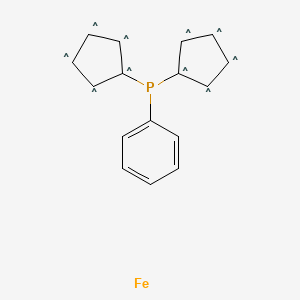


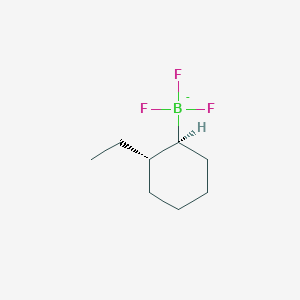
![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)

![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)
